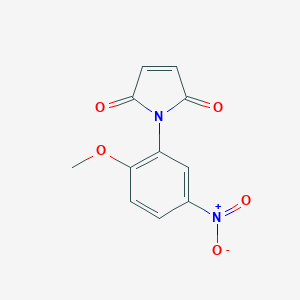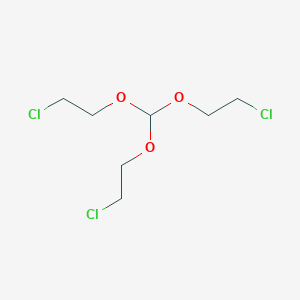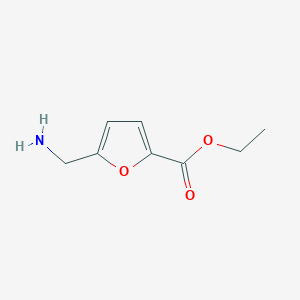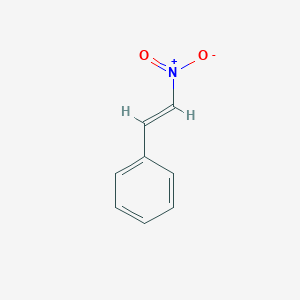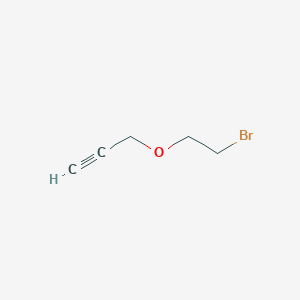![molecular formula C15H24ClNO3 B091948 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride CAS No. 16079-18-8](/img/structure/B91948.png)
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, also known as AHPP, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anti-tumor and neuroprotective effects. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which may be involved in its cardioprotective effects.
Biochemical And Physiological Effects
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to improve cardiac function and reduce myocardial infarct size in various animal models of heart disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in lab experiments is its high purity and well-characterized chemical structure, which allows for precise dosing and reproducible results. However, one limitation of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Future Directions
There are several potential future directions for research on 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in various disease models. In addition, the use of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride represents a promising compound for further investigation in the field of drug discovery and development.
Synthesis Methods
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(isopropylamino)propyl phenol with allyl bromide, followed by treatment with hydrochloric acid to yield the hydrochloride salt of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have demonstrated that 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride exhibits anti-tumor activity in various cancer cell lines, and may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
properties
CAS RN |
16079-18-8 |
|---|---|
Product Name |
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
InChI Key |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Other CAS RN |
16079-18-8 |
synonyms |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



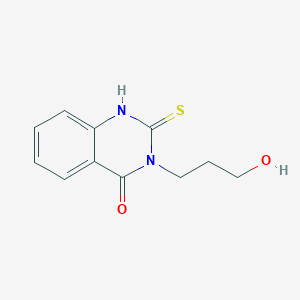
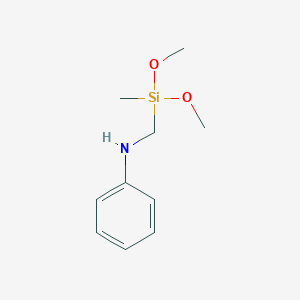
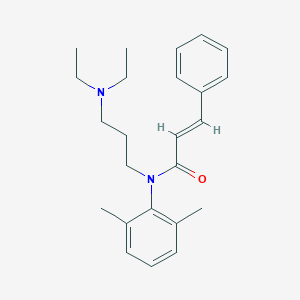
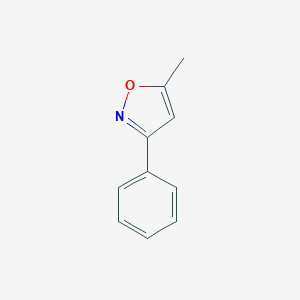
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
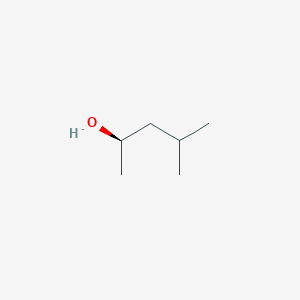
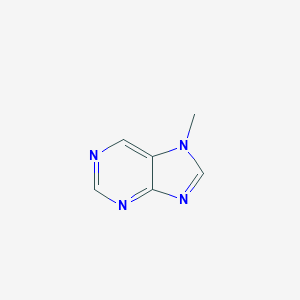
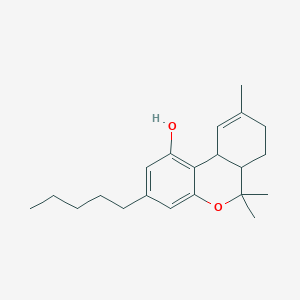
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
